![molecular formula C13H15I B2970325 1-Iodo-3-(2-phenylethyl)bicyclo[1.1.1]pentane CAS No. 2242693-91-8](/img/structure/B2970325.png)

1-Iodo-3-(2-phenylethyl)bicyclo[1.1.1]pentane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

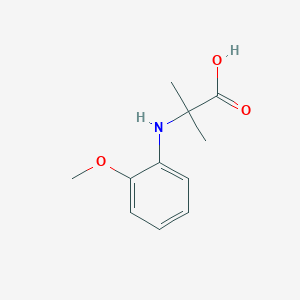

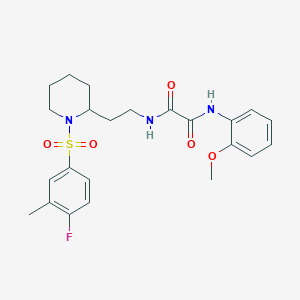

1-Iodo-3-(2-phenylethyl)bicyclo[1.1.1]pentane is a chemical compound with a molecular weight of 298.17 . Its IUPAC name is 1-iodo-3-phenethylbicyclo[1.1.1]pentane . The InChI code for this compound is 1S/C13H15I/c14-13-8-12(9-13,10-13)7-6-11-4-2-1-3-5-11/h1-5H,6-10H2 .

Synthesis Analysis

The synthesis of 1,3-disubstituted bicyclo[1.1.1]pentanes (BCPs), such as 1-Iodo-3-(2-phenylethyl)bicyclo[1.1.1]pentane, can be achieved by cross-coupling reactions using transition metal catalysts . Two main strategies are described to access these 1,3-disubstituted BCPs, either from nucleophilic BCPs or electrophilic BCPs .Molecular Structure Analysis

The molecular structure of 1-Iodo-3-(2-phenylethyl)bicyclo[1.1.1]pentane consists of a bicyclo[1.1.1]pentane core with an iodine atom and a phenethyl group attached . Bicyclo[1.1.1]pentane is a highly strained molecule consisting of three rings of four carbon atoms each .Applications De Recherche Scientifique

Synthetic Organic Chemistry

Bicyclo[1.1.1]pentane derivatives are known for their applications in synthetic organic chemistry due to their versatility as synthetic handles. They can be used to construct complex molecules with broad substrate scope and functional group tolerance .

Peptides

These compounds have shown potential in the synthesis of peptides, which are short chains of amino acids and play a crucial role in biological processes .

Nucleosides

Bicyclo[1.1.1]pentane analogues can be applied in the modification of nucleosides, the structural components of nucleic acids like DNA and RNA .

Pharmaceuticals

The unique structure of bicyclo[1.1.1]pentane derivatives makes them suitable for creating analogues of biologically-relevant targets, which can lead to the development of new pharmaceuticals .

Orientations Futures

Bicyclo[1.1.1]pentane derivatives, such as 1-Iodo-3-(2-phenylethyl)bicyclo[1.1.1]pentane, have emerged within drug discovery as valuable bioisosteres for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes . They have been used in drug discovery by pharmaceutical companies like Gilead Sciences, Hoffman-La Roche, Idorsia, Merck, Janssen Pharm., etc . This work should ease the transition of bicyclo[1.1.1]pentane-containing bioactive compounds to clinical candidates, and subsequently to drugs .

Mécanisme D'action

Target of Action

It’s known that similar bicyclo[111]pentane derivatives have been used as bioisosteres for various drug targets .

Mode of Action

It’s known that similar compounds can undergo reactions with nitrogen and sulfur nucleophiles to afford substituted bicyclo[110]butane products .

Biochemical Pathways

It’s known that similar compounds can be involved in various biochemical reactions, including photoredox and n-heterocyclic carbene catalysis .

Pharmacokinetics

It’s known that similar compounds have shown excellent potency, selectivity, pharmacokinetics, and a low predicted human dose .

Result of Action

It’s known that similar compounds can effectively circumvent the amide hydrolysis issue, resulting in a favorable overall profile .

Action Environment

It’s known that similar compounds can add three-dimensional character and saturation to compounds, which has been found to make a lead oral drug compound “more developable” and correlates positively with clinical success .

Propriétés

IUPAC Name |

1-iodo-3-(2-phenylethyl)bicyclo[1.1.1]pentane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15I/c14-13-8-12(9-13,10-13)7-6-11-4-2-1-3-5-11/h1-5H,6-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNIPKQGOHXTUNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C2)I)CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15I |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Iodo-3-(2-phenylethyl)bicyclo[1.1.1]pentane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-nitrophenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2970242.png)

![2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2970247.png)

![1-[2-(Furan-2-yl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]-4-phenylpiperazine](/img/structure/B2970249.png)

![[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2970250.png)

![1-Oxa-7-azaspiro[3.5]nonane oxalate(2:1)](/img/structure/B2970255.png)